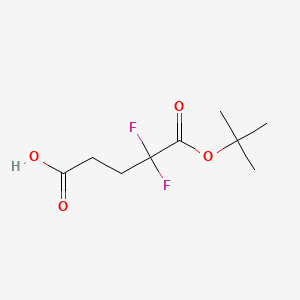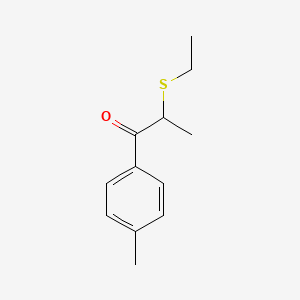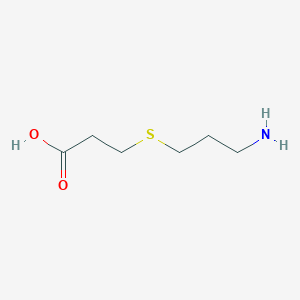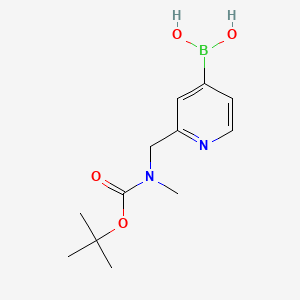
(2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a boronic acid group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the boronic acid group. The tert-butoxycarbonyl (Boc) group is then added to protect the amine functionality. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include boronic esters, piperidine derivatives, and various substituted pyridine compounds. These products can be further utilized in different applications, including drug development and material science .
Aplicaciones Científicas De Investigación
2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-({[(tert-butoxy)carbonylamino}methyl)pyridin-4-yl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes that contain these functional groups. This interaction can modulate the activity of the enzymes and affect various biochemical pathways .
Propiedades
Fórmula molecular |
C12H19BN2O4 |
|---|---|
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O4/c1-12(2,3)19-11(16)15(4)8-10-7-9(13(17)18)5-6-14-10/h5-7,17-18H,8H2,1-4H3 |
Clave InChI |
GTVIXCXWJZQYNS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)CN(C)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


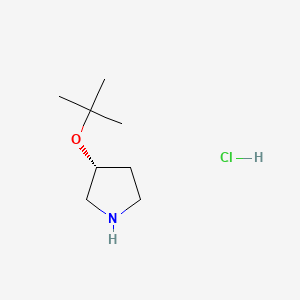
![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
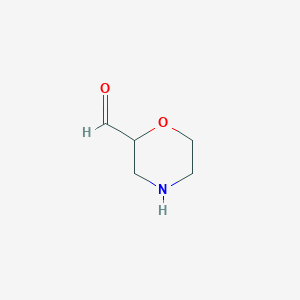
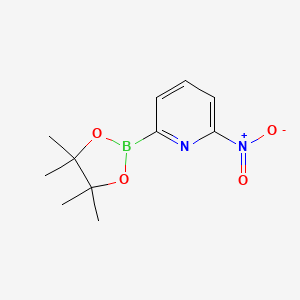
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
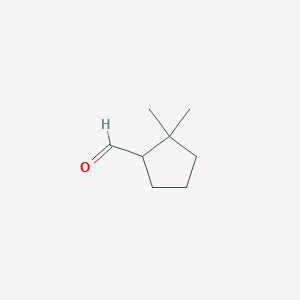
![N-[3-(bromomethyl)-3-[(oxolan-2-yl)methoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13461716.png)

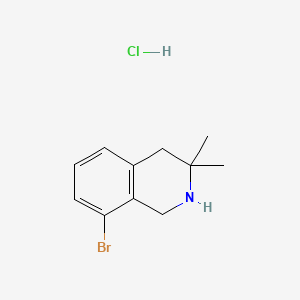
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
